molecular formula C14H14ClNOS B273687 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No. B273687
M. Wt: 279.8 g/mol
InChI Key: PGBNWWRYAOTNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound that has been widely used in scientific research. It has been used in various fields such as biochemistry, pharmacology, and neuroscience due to its unique properties.

Mechanism of Action

The mechanism of action of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is not fully understood. However, it is known to interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. It has also been shown to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in lab experiments is its versatility. It can be used as a fluorescent probe, photosensitizer, and ligand for metal complex synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds used in scientific research. However, one limitation is its sensitivity to light, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for the use of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in scientific research. One direction is the development of new metal complexes with improved catalytic activity and selectivity. Another direction is the use of this compound as a photosensitizer in combination with other therapies for cancer treatment. Additionally, the use of this compound as a fluorescent probe for the study of protein-protein interactions and enzyme activities could lead to new insights into biological processes.

Synthesis Methods

The synthesis of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves the reaction of 2,2-dimethyl-1,3-dihydrobenzimidazole with 2-chloro-1,1,2-trifluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one has been used in various scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions and enzyme activities. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

properties

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

8-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one

InChI

InChI=1S/C14H14ClNOS/c1-14(2)6-10-13(11(17)7-14)18-12-4-3-8(15)5-9(12)16-10/h3-5,16H,6-7H2,1-2H3

InChI Key

PGBNWWRYAOTNHC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC3=C(N2)C=C(C=C3)Cl)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

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